Parathion-ethyl D10

Vue d'ensemble

Description

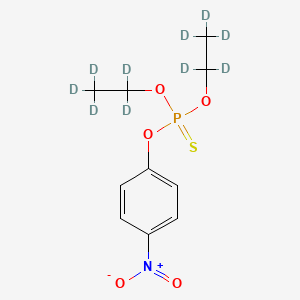

Parathion-ethyl D10, also known as O,O-Diethyl-d10 O-(4-nitrophenyl) phosphorothioate, is a stable isotope-labeled compound. It is primarily used as an analytical standard in various scientific research applications. The compound has a molecular formula of C10D10H4NO5PS and a molecular weight of 301.32 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Parathion-ethyl D10 is synthesized through a multi-step process. The synthesis begins with the chlorination of diethyl dithiophosphoric acid to produce diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet analytical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Parathion-ethyl D10 undergoes several types of chemical reactions, including:

Oxidation: Conversion to its oxon analog.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Replacement of the ethoxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.

Reduction: Commonly uses reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Often employs nucleophiles like thiols or amines under basic conditions.

Major Products

Oxidation: Produces paraoxon-ethyl D10.

Reduction: Yields amino derivatives.

Substitution: Forms various substituted phosphorothioates.

Applications De Recherche Scientifique

Environmental Analysis

Parathion-ethyl D10 is utilized as a standard in environmental monitoring and analysis. Its isotopic labeling allows for precise tracking and quantification of pesticide residues in various matrices, including soil and water.

Key Applications:

- Soil and Water Testing: this compound is employed to assess the residual concentration of pesticides in agricultural soils. Studies indicate that its adsorption characteristics vary with soil types and pH levels, impacting its persistence and mobility in the environment .

- SPME Techniques: Solid-phase microextraction (SPME) methods using this compound have been developed for detecting organophosphate pesticides in water samples. This technique enhances sensitivity and selectivity during gas chromatography-mass spectrometry (GC-MS) analyses .

Agricultural Practices

In agriculture, this compound serves as a reference compound for evaluating the efficacy of pest control measures.

Key Applications:

- Pest Control Efficacy Studies: Research has demonstrated that this compound can be used to assess the effectiveness of various pest control strategies against target insect populations. Its toxicity profile aids in understanding the risks associated with organophosphate use .

- Residual Studies: The compound is crucial in studies investigating the degradation rates of pesticides in different soil types, helping to inform sustainable agricultural practices .

Toxicological Research

The compound's neurotoxic effects have made it a subject of extensive toxicological research.

Key Findings:

- Neurotoxicity Studies: this compound has been shown to induce significant cytotoxic effects in neuronal cell lines, highlighting its potential as a model compound for studying organophosphate-induced neurotoxicity. Research indicates that it inhibits acetylcholinesterase activity more effectively than other organophosphates, making it a critical compound for understanding mechanisms of toxicity .

- Oxidative Stress Research: Studies have linked exposure to this compound with increased reactive oxygen species (ROS) generation and lipid peroxidation in neuronal cells, contributing to our understanding of oxidative stress pathways involved in pesticide toxicity .

Table 1: Adsorption Characteristics of this compound

| Soil Type | pH Level | Adsorption Efficiency (%) |

|---|---|---|

| Agricultural Soil | 4 | 72 |

| Agricultural Soil | 7 | 83 |

| Agricultural Soil | 10 | 75 |

| Barren Soil | 4 | 60 |

| Barren Soil | 7 | 79 |

| Barren Soil | 10 | 70 |

Table 2: Toxicity Comparison of Parathion Compounds

| Compound | IC50 (µg/ml) | AChE Inhibition (%) |

|---|---|---|

| Parathion | 5.0 | 80 |

| Ethyl-parathion | 2.0 | 90 |

| This compound | 1.5 | 95 |

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted on agricultural lands revealed that this compound residues were significantly higher in soils treated with conventional pesticides compared to organic practices. The research highlighted the need for monitoring and regulation of organophosphate use to mitigate environmental risks.

Case Study 2: Neurotoxic Effects on Human Health

Research involving human neuronal cell lines demonstrated that exposure to this compound resulted in increased apoptosis and oxidative stress markers. This study underscores the potential health risks associated with occupational exposure to organophosphates.

Mécanisme D'action

Parathion-ethyl D10 exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission and subsequent neurotoxicity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Parathion: The non-deuterated analog.

Parathion-methyl: A methylated version of parathion.

Paraoxon-ethyl: The oxidized form of parathion-ethyl.

Uniqueness

Parathion-ethyl D10 is unique due to its stable isotope labeling, which makes it particularly useful as an internal standard in analytical chemistry. This labeling allows for precise quantification and tracking in various analytical methods .

Activité Biologique

Parathion-ethyl D10 is a derivative of the organophosphate pesticide parathion, known for its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE). This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profile, and relevant case studies.

This compound has the chemical formula and is characterized by its high solubility in water and lipophilicity, which facilitates its absorption in biological systems. The compound acts as a potent inhibitor of AChE, leading to an accumulation of acetylcholine in synaptic clefts, which results in overstimulation of cholinergic receptors.

Mechanisms of Neurotoxicity

The neurotoxic effects are mediated through several pathways:

- Inhibition of AChE : this compound inhibits AChE activity, leading to prolonged neurotransmitter action.

- Oxidative Stress : Exposure to this compound has been shown to increase reactive oxygen species (ROS), contributing to cellular damage. In vitro studies on human neuroblastoma cells (SH-SY5Y) demonstrated significant increases in ROS at concentrations as low as 5 µg/ml, with a notable reduction in mitochondrial membrane potential (MMP) observed at 10 µg/ml .

| Concentration (µg/ml) | ROS Increase | MMP Reduction (%) | Apoptosis Indicator |

|---|---|---|---|

| 0 | Control | - | - |

| 5 | Significant | - | Yes |

| 10 | Highly Significant | 58.2 | Yes |

Toxicological Profile

The toxicological profile of this compound indicates acute toxicity levels that pose significant health risks. The compound is classified as highly toxic with an LD50 value indicating that even small doses can be lethal. Studies have shown that exposure can lead to severe cholinergic symptoms, including respiratory distress and neurological impairment .

Case Studies

- Occupational Exposure : A study involving workers at a manufacturing plant reported significant reductions in red blood cell cholinesterase activity following exposure to this compound. At concentrations as low as 0.015 mg/m³, enzyme activity was inhibited by up to 56% .

- In Vitro Studies : Research using HepaRG cells demonstrated that this compound significantly inhibited cytochrome P450 3A4 activity, which is crucial for drug metabolism. The effective concentration required for a 50% inhibition was found to be 1.2 µM . This suggests that this compound not only affects cholinergic systems but also interferes with metabolic processes.

Research Findings

Recent studies have highlighted the need for alternative screening methods for organophosphate neurotoxicity due to ethical concerns surrounding animal testing. The use of human cell lines such as SH-SY5Y has been validated as an effective model for assessing neurotoxic effects and oxidative stress responses associated with organophosphate exposure .

Summary of Key Findings

- Neurotoxicity : this compound exhibits potent neurotoxic effects through AChE inhibition and oxidative stress induction.

- Cellular Impact : Significant increases in ROS and apoptosis markers were observed in neuronal cell lines exposed to the compound.

- Metabolic Interference : The compound affects cytochrome P450 enzymes, indicating broader implications for drug metabolism and potential interactions with other xenobiotics.

Propriétés

IUPAC Name |

(4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCNCVORNKJIRZ-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746784 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-04-1 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350820-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.